molecular formula C10H17NO5 B6183979 4-{[(1S)-1-carboxy-2-methylpropyl]carbamoyl}butanoic acid CAS No. 85562-63-6

4-{[(1S)-1-carboxy-2-methylpropyl]carbamoyl}butanoic acid

Cat. No.: B6183979
CAS No.: 85562-63-6
M. Wt: 231.25 g/mol
InChI Key: UTTCSZIGAGVTJE-VIFPVBQESA-N
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Description

4-{[(1S)-1-carboxy-2-methylpropyl]carbamoyl}butanoic acid is a complex organic compound with the molecular formula C10H17NO5 This compound is characterized by its unique structure, which includes a butanoic acid backbone with a carbamoyl group attached to the fourth carbon and a carboxy-2-methylpropyl group attached to the nitrogen of the carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1S)-1-carboxy-2-methylpropyl]carbamoyl}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Carbamoyl Intermediate: : The initial step involves the reaction of 2-methylpropanoic acid with a suitable amine to form the carbamoyl intermediate. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Addition of the Butanoic Acid Moiety: : The carbamoyl intermediate is then reacted with butanoic acid or its derivatives under acidic or basic conditions to form the final product. This step may require the use of protecting groups to prevent side reactions and ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

    Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can enhance selectivity and reduce the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[(1S)-1-carboxy-2-methylpropyl]carbamoyl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[(1S)-1-carboxy-2-methylpropyl]carbamoyl}butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-{[(1S)-1-carboxy-2-methylpropyl]carbamoyl}butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic processes or signaling pathways.

Comparison with Similar Compounds

4-{[(1S)-1-carboxy-2-methylpropyl]carbamoyl}butanoic acid can be compared with other similar compounds, such as:

    4-{[(1S)-1-carboxy-2-methylpropyl]carbamoyl}pentanoic acid: This compound has a similar structure but with an additional carbon in the backbone, which can influence its reactivity and applications.

    4-{[(1S)-1-carboxy-2-methylpropyl]carbamoyl}hexanoic acid: With two additional carbons in the backbone, this compound may have different physical and chemical properties.

Properties

CAS No.

85562-63-6

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C10H17NO5/c1-6(2)9(10(15)16)11-7(12)4-3-5-8(13)14/h6,9H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16)/t9-/m0/s1

InChI Key

UTTCSZIGAGVTJE-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CCCC(=O)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCCC(=O)O

Purity

95

Origin of Product

United States

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